(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[32102,4]octane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane typically involves a series of intricate steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can then be further derivatized through various transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidized products or reduction to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. For example, the substitution reactions may involve nucleophiles such as amines or thiols, while oxidation reactions might use reagents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield new derivatives with different functional groups, while oxidation and reduction reactions produce various oxidized or reduced forms of the compound.
Scientific Research Applications
(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying biological pathways.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism by which (1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane exerts its effects involves its interaction with molecular targets and pathways. The bromomethyl group can participate in various chemical reactions, leading to the formation of new compounds that interact with biological targets. These interactions can modulate biological pathways, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure and is used in similar applications.
8-azabicyclo[3.2.1]octane: Another related compound with applications in drug discovery and synthesis of bioactive molecules.
Uniqueness
What sets (1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane apart is its unique tricyclic structure and the presence of a bromomethyl group, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(1R,2R,4S,5S,6R)-6-(bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3H2/t4-,5-,6-,7+,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGXYZPXRQBMHA-ZXVYDBTHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CBr)C3C2O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1CBr)[C@H]3[C@@H]2O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.